3-(Methylamino)pyrazine-2-carbonitrile
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Overview
Description
3-(Methylamino)pyrazine-2-carbonitrile is an organic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains both a methylamino group and a nitrile group attached to the pyrazine ring
Mechanism of Action
Mode of Action
mentagrophytes increases with its lipophilicity . This suggests that the compound may interact with its targets in a lipophilic environment, possibly by integrating into lipid membranes or binding to lipophilic sites on proteins.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Methylamino)pyrazine-2-carbonitrile is currently lacking . The compound’s lipophilicity suggests that it may be well-absorbed and distributed in the body, but further studies are needed to confirm this and to determine its metabolic fate and excretion routes.
Result of Action
The primary known effect of this compound is its antifungal activity against T. mentagrophytes
Action Environment
The action of this compound is influenced by the lipophilicity of its environment . This suggests that factors affecting the lipophilicity of the compound’s environment, such as the presence of lipids or other lipophilic substances, may influence its action, efficacy, and stability.
Preparation Methods
The synthesis of 3-(Methylamino)pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the aminodehalogenation reaction, where a halogenated pyrazine derivative is reacted with a methylamine source under microwave-assisted conditions. This method offers higher yields and shorter reaction times compared to conventional heating methods . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
3-(Methylamino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Methylamino)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(Methylamino)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
3-Aminopyrazine-2-carbonitrile: Lacks the methylamino group but shares the pyrazine and nitrile functionalities.
3-(Dimethylamino)pyrazine-2-carbonitrile: Contains an additional methyl group on the amino nitrogen, which may alter its chemical and biological properties.
3-(Ethylamino)pyrazine-2-carbonitrile: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
3-(methylamino)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-8-6-5(4-7)9-2-3-10-6/h2-3H,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZALWJYZYLTEMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN=C1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63352-06-7 |
Source
|
Record name | 3-(methylamino)pyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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